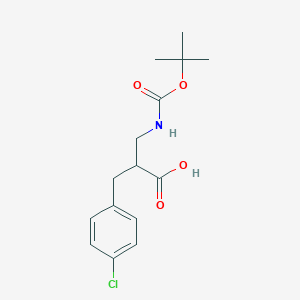
3-((叔丁氧羰基)氨基)-2-(4-氯苄基)丙酸
描述
3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a useful research compound. Its molecular formula is C15H20ClNO4 and its molecular weight is 313.77. The purity is usually 95%.
BenchChem offers high-quality 3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和药用化学应用
功能化 β-氨基酸衍生物的合成:突出显示了复分解反应(包括开环、闭环和交叉复分解)在合成环状 β-氨基酸和稠密功能化衍生物中的应用。该方法可以获得脂环 β-氨基酸和其他衍生物,强调了此类化合物由于其生物学相关性在药物研究中的重要性 (Kiss 等,2018)。
高度支化聚合物的生物医学应用:基于氨基酸的聚合物,包括聚(氨基酸),因其生物相容性、生物降解性和在药物和基因递送系统中的潜力而备受关注。综述重点关注源自 L-赖氨酸、L-谷氨酸和 L-天冬氨酸等氨基酸的树枝状大分子、树状接枝聚合物和超支化聚合物,突出了它们在生物医学领域的应用 (Thompson & Scholz, 2021)。
环境和绿色化学见解
乙基叔丁基醚 (ETBE) 的生物降解:这篇综述总结了汽油醚氧合剂 ETBE 在土壤和地下水中的生物降解和归宿方面的知识。它概述了能够好氧降解 ETBE 的微生物和厌氧生物降解的潜力,强调此类化合物的环境影响和降解途径 (Thornton 等,2020)。
作为平台化学品的顺丁烯二酸:讨论了顺丁烯二酸(一种具有共轭双键的二羧酸)作为合成增值产品的起始原料和作为特种聚合物的单体的潜力。这篇综述涵盖了顺丁烯二酸异构体的生产途径、合成和增值,突出了其在绿色化学和生物基经济中的作用 (Khalil 等,2020)。
属性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJSHFXWIZOOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661449 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626220-65-3 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
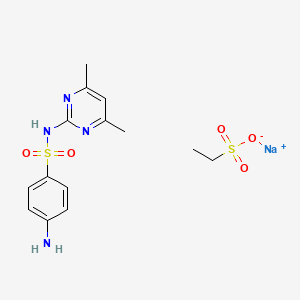

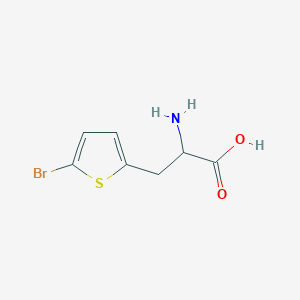

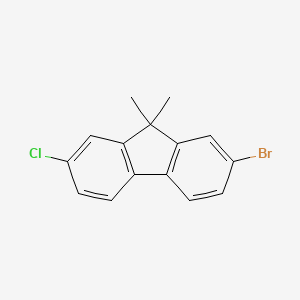


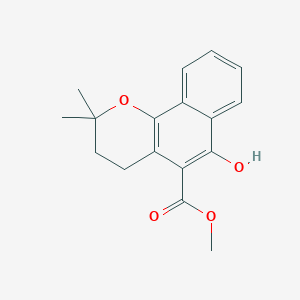
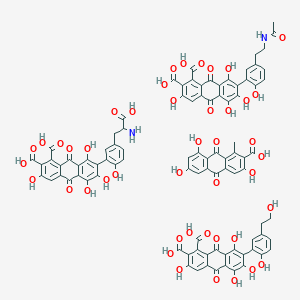
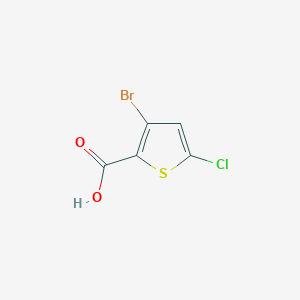
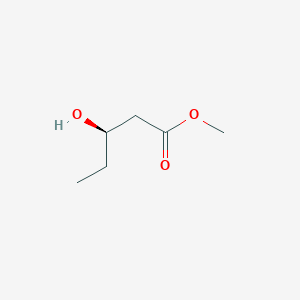

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)

